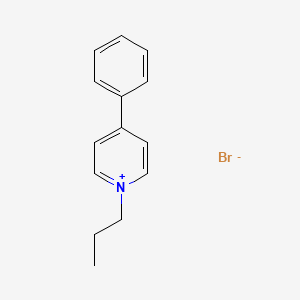
4-Phenyl-1-propylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1-propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C14H16BrN It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-propylpyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-phenylpyridine with 1-bromopropane under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
4-Phenyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are used under basic conditions.
Major Products
Oxidation: N-oxides of 4-Phenyl-1-propylpyridin-1-ium.
Reduction: 4-Phenyl-1-propylamine.
Substitution: Various substituted pyridinium salts.
科学研究应用
4-Phenyl-1-propylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Phenyl-1-propylpyridin-1-ium bromide involves its interaction with biological molecules. As a quaternary ammonium compound, it can interact with cell membranes and proteins, potentially disrupting their function. The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and receptors.
相似化合物的比较
Similar Compounds
4-Phenylpyridine: A precursor in the synthesis of 4-Phenyl-1-propylpyridin-1-ium bromide.
1-Propylpyridinium bromide: A similar quaternary ammonium compound with different substituents.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both phenyl and propyl groups attached to a pyridinium ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89290-92-6 |
|---|---|
分子式 |
C14H16BrN |
分子量 |
278.19 g/mol |
IUPAC 名称 |
4-phenyl-1-propylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16N.BrH/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13;/h3-9,11-12H,2,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
RZKJDUMKQOJZAN-UHFFFAOYSA-M |
规范 SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















